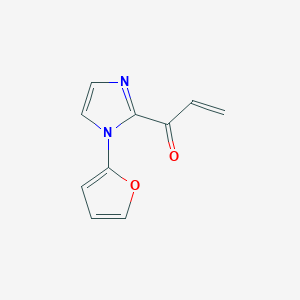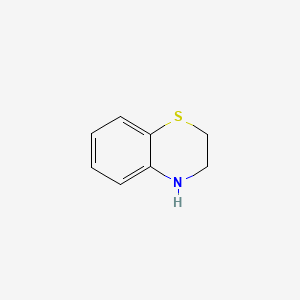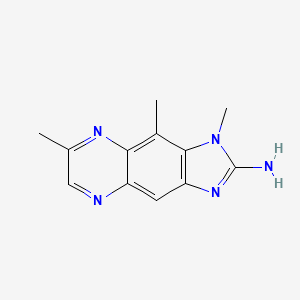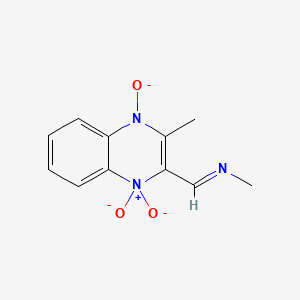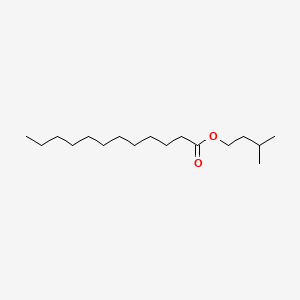
Isoamyl laurate
Descripción general
Descripción
Synthesis Analysis
Isoamyl Laurate is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together to give rise to the ester, this compound . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil . Isoamyl alcohol is made using byproducts from ethanol fermentation . By reacting the lauric acid from natural sources like coconuts, and isoamyl alcohol obtained from ethanol fermentation, isoamyl laureate is obtained naturally .Molecular Structure Analysis
The molecular formula of this compound is C17H34O2 . It has an average mass of 270.451 Da and a Monoisotopic mass of 270.255890 Da .Chemical Reactions Analysis
The general mechanism of the esterification reaction is considered a typical addition/elimination reaction or a bimolecular nucleophilic substitution reaction, in which an alcohol molecule acts as a nucleophile, and a proton serves as a catalyst facilitating the attack of a carbocation by a nucleophile .Physical And Chemical Properties Analysis
This compound is a clear, thin liquid that is soluble in alcohol but insoluble in water . It has a boiling point of 311-312°C . It is considered an “oil-free” emollient and is known for its smooth, thin, light, and slippy texture .Aplicaciones Científicas De Investigación
Synthesis Methods
- Supercritical Carbon Dioxide Synthesis : Isoamyl laurate was synthesized in supercritical carbon dioxide, utilizing various lipases. This process, investigated for both this compound and isoamyl stearate, achieved a maximum conversion of 37% for this compound, highlighting the efficiency of this method (Varma & Madras, 2007).
- Catalytic Synthesis Using Nanometer Catalysts : Another approach involves using nanometer H3PW12O40/SiO2 as a catalyst, which showed promising results in synthesizing this compound, with an impressive yield of about 99.1% under optimal conditions (Sheng Shu-ling, 2007).
Applications in Flavor and Aroma Industry
- Flavoring Applications : Research on the formulation of banana aroma impact ester in water-based microemulsion nano-delivery systems for flavoring applications revealed that isoamyl acetate, a compound related to this compound, can impart banana aroma and flavor in food and beverage industries (Edris & Malone, 2011).
- Production in the Cosmetic Industry : A study on the immobilized lipase from Rhizopus oryzae showed its effectiveness in synthesizing this compound from fusel oil, a significant process for producing essential emollients in the cosmetic industry (Vilas Bôas et al., 2018).
Biochemical and Physical Properties
- Solid-Liquid Equilibrium Data : A study examining the solid-liquid equilibrium of fatty acid ethyl esters and branched-chain alcohol esters, including this compound, provided valuable data for understanding the physical properties of these compounds, which is crucial for their application in various industries (Bessa et al., 2019).
Mecanismo De Acción
Target of Action
Isoamyl laurate is primarily used as an emollient in skincare, color cosmetic, and hair care applications . It is known to target the skin and hair, providing a non-oily, silky, non-greasy texture . It is used as a skin conditioner and fragrance component in many skincare products . In hair care products, it functions as a hair conditioner, making combing the hair easier and preventing buildup .
Mode of Action
This compound interacts with its targets (skin and hair) by forming a protective film on them . This protective film safeguards against harmful external factors . It is naturally fatty and composed of lauric acid, which consumes the skin’s hydration, promoting suppleness and softening the skin . It also enhances the spreadability of skincare products and can be found in hair conditioners .
Biochemical Pathways
This compound is synthesized via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil . Isoamyl alcohol is made using byproducts from ethanol fermentation . By reacting the lauric acid from natural sources like coconuts, and isoamyl alcohol obtained from ethanol fermentation, isoamyl laureate is obtained naturally .
Pharmacokinetics
It is known that this compound is considered safe in cosmetics up to a 2% concentration . It is soluble in alcohol but insoluble in water .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of skin and hair conditions. It aids in softening and moisturizing the skin without making it feel greasy or oily . It also functions as a hair conditioner, making combing the hair easier and preventing buildup .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylbutyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRIDSRWFEQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064221 | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid with a faint oily, fatty odour | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
311.00 to 312.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methylbutyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.859 | |
| Record name | Isoamyl laurate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
6309-51-9 | |
| Record name | Isoamyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 3-methylbutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOAMYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylbutyl dodecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoamyl Laurate and what is it typically used for?
A1: this compound is an ester formed by the condensation reaction of lauric acid and isoamyl alcohol. It is a clear, colorless liquid with a fruity odor. While it can be found naturally in some fruits like figs [], it is primarily known for its applications in the food, flavor, and fragrance industries [, ].
Q2: Can you describe the synthesis of this compound and optimal reaction conditions?
A2: this compound is synthesized through the esterification of lauric acid and isoamyl alcohol. Studies have shown that using nanometer H3PW12O40/SiO2 as a catalyst can significantly improve the yield []. The optimal conditions for this reaction include:
- Molar ratio of lauric acid to isoamyl alcohol: 1:5 [, ]
- Catalyst weight: 5% []
- Reaction time: 2 hours [, ]
- Reaction temperature: 115-124°C []
Q3: How does the addition of this compound affect the properties of biodiesel?
A3: this compound is being investigated as a potential additive in biodiesel, which is primarily composed of fatty acid ethyl esters. Studies have examined its influence on the solid-liquid equilibrium of these esters, particularly ethyl laurate, ethyl palmitate, ethyl myristate, ethyl stearate, and ethyl oleate []. While most mixtures exhibit eutectic behavior, the combination of ethyl laurate and this compound displays a peritectic transition []. This suggests that the addition of this compound can modify the cold flow properties and crystallization behavior of biodiesel.
Q4: Has this compound been identified in any fermented beverages?
A4: Yes, this compound has been identified as a volatile compound in Muscat raisin fusel oil, a byproduct of brandy distillation []. Its presence, along with other esters, is thought to contribute to the pleasant aroma of the final product. Furthermore, research indicates that the concentration of this compound in glutinous rice wines decreases as the degree of rice milling increases [, ]. This suggests that the milling process can influence the final volatile profile of these wines.
Q5: Are there any analytical techniques used to identify and quantify this compound?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in various samples, such as fusel oil and rice wines [, , ]. This technique allows for the separation and detection of individual volatile compounds, including this compound, based on their mass-to-charge ratios.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1219585.png)
![N-[2,5-diethoxy-4-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1219586.png)
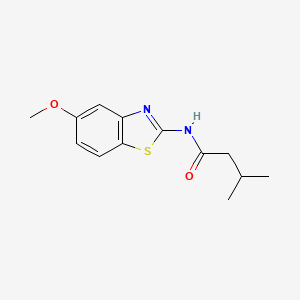
![2-[4-[1-[1-[(4-Methylphenyl)sulfonylmethyl]-5-tetrazolyl]propyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1219588.png)
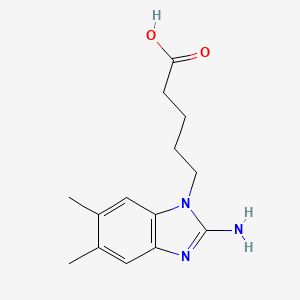
![2-Amino-1-cyclohexyl-3-pyrrolo[3,2-b]quinoxalinecarboxylic acid ethyl ester](/img/structure/B1219592.png)
